molecular formula C13H13N3O2S B2800551 (Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide CAS No. 402946-11-6

(Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide

Cat. No. B2800551
CAS RN: 402946-11-6
M. Wt: 275.33
InChI Key: WWNSQFHDHDSWNL-SQFISAMPSA-N
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Description

This compound is also known as 4-((3-ALLYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)AMINO)BENZOIC ACID .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches: Innovative methods have been developed for synthesizing oxothiazolidine derivatives, showcasing the versatility and adaptability of these compounds in chemical synthesis. The reactions between thiocarbonohydrazides and dimethyl acetylene dicarboxylate demonstrate the compound's utility in creating a variety of structurally diverse derivatives (Hassan et al., 2012).
  • Chemosensor Applications: A series of novel thiazolone-based zinc complexes have been synthesized, displaying intense fluorescence emission and large Stokes shifts in the solid state. These complexes exhibit unique ON/OFF/ON fluorescence switching properties induced by acid/base vapor and show potential for environmental monitoring as chemosensors for naked-eye detection of toluene, underscoring their relevance in luminescent materials research (Xu Lin et al., 2016).

Biological and Pharmaceutical Applications

  • Antimycobacterial Activity: Derivatives of p-hydroxybenzohydrazide have been synthesized and tested for their antimycobacterial activity against the H37Rv strain of M. tuberculosis. The study highlights the essential role of the p-hydroxybenzohydrazide ring and substituted thiazoline ring for antimicrobial activity, with several compounds demonstrating significant potency (Bhole & Bhusari, 2009).
  • Anticancer Potential: Research into N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene]benzohydrazide derivatives has revealed their cytotoxic properties against various cancer cell lines, including leukemia and human cervix carcinoma. One derivative, in particular, showed promising results, suggesting the potential for these compounds in anticancer therapy (Katiyar et al., 2015).

Green Chemistry and Environmental Applications

  • Green Synthesis: The reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water exemplifies the principles of green chemistry. This method produces N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides nearly quantitatively, highlighting an environmentally friendly approach to synthesizing thiazolidine derivatives (Horishny & Matiychuk, 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

properties

IUPAC Name

N-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-2-8-16-11(17)9-19-13(16)15-14-12(18)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,18)/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNSQFHDHDSWNL-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CSC1=NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)CS/C1=N\NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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